4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one
Description
Properties
CAS No. |
644996-58-7 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
4-[(benzhydrylideneamino)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H15NO/c22-19-13-11-16(12-14-19)15-21-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H |
InChI Key |
DXTGOKDQXMHTQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC=C2C=CC(=O)C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Etherification Reactions
Etherification reactions are a common method for synthesizing this compound. The process typically involves the reaction of phenolic substrates with alcohols in the presence of acid catalysts.
-
- Hydroquinone
- Benzoquinone
- Alcohol (e.g., methanol)
- Acid catalyst (e.g., concentrated sulfuric acid)
-
- Mix hydroquinone and benzoquinone in a specific molar ratio (e.g., 1:1).
- Add methanol as a solvent and introduce the acid catalyst.
- Heat the mixture under reflux to promote the reaction.
- Isolate the product through extraction and purification techniques such as recrystallization or chromatography.
Yield:
High yields (up to 90%) have been reported when optimal conditions are maintained, including precise temperature control and careful selection of reagents.
Alternative Synthesis Approaches
Additional approaches include variations on the etherification process that employ different phenolic substrates or alternative solvents.
-
- Other substituted phenols
- Different alcohols or solvents
Procedure:
Similar to standard etherification but adjusted for specific substrates or conditions that may enhance yield or selectivity.Yield:
Yields can vary significantly based on the choice of substrate and reaction conditions, highlighting the importance of optimizing each step for desired outcomes.
The reaction conditions play a crucial role in determining the success of synthesizing 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one:
| Condition | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | Reflux temperature | Increases reaction rate |
| Molar Ratio | Hydroquinone:Benzoquinone (1:1) | Maximizes product formation |
| Acid Catalyst | Concentrated sulfuric acid | Enhances etherification efficiency |
| Solvent | Methanol or Toluene | Affects solubility and reactivity |
Chemical Reactions Analysis
Etherification via Acid-Catalyzed Nucleophilic Attack
This compound undergoes efficient etherification with alcohols under acidic conditions. The reaction proceeds through:
-
Protonation of the carbonyl oxygen, increasing electrophilicity at the adjacent carbon.
-
Nucleophilic attack by the alcohol’s oxygen, forming a tetrahedral intermediate.
| Reaction Conditions | Yield | Key Observations |
|---|---|---|
| Methanol, H₂SO₄, 60°C, 6 hr | 85–90% | Optimal for primary alcohols |
| Toluene, TsOH, reflux, 12 hr | 78% | Preferred for sterically hindered alcohols |
Kinetic studies reveal a rate dependence on solvent polarity (k increases in polar aprotic solvents) and temperature (ΔH‡ = 12.3 kcal/mol, ΔS‡ = −9 cal/mol·K).
Cycloaddition Reactions
The conjugated diene system participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., 1,3,5-triazines). A representative example:
Inverse Electron Demand Diels-Alder (IEDDA) Mechanism :
-
Zwitterion formation via initial electron transfer.
-
Cyclization to a tricyclic adduct.
-
Rearomatization through retro-Diels-Alder steps, confirmed by ¹H/¹³C NMR .
| Dienophile | Reaction Time | Product Stability |
|---|---|---|
| 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | 24 hr (THF, 25°C) | Forms stable pyrrolo[2,3-d]pyrimidine |
Nucleophilic Additions to the Carbonyl Group
The α,β-unsaturated ketone moiety facilitates conjugate additions. For example:
-
Grignard Reagents : Methylmagnesium bromide adds selectively to the β-position, forming a tertiary alcohol after hydrolysis .
-
Amines : Primary amines undergo 1,4-addition, confirmed by X-ray crystallography of the resulting enamine derivatives .
Comparative Reactivity Table :
| Nucleophile | Site of Attack | Product | Yield |
|---|---|---|---|
| MeMgBr | β-carbon | 4-(Diphenylmethylidene)-3-methylcyclohexenol | 72% |
| Aniline | Carbonyl carbon | Enamine adduct | 68% |
Oxidative Transformations
Controlled oxidation with Na₂O₂/Me₂SO selectively cleaves the diphenylmethylidene group, yielding 4-amino-cyclohexa-2,5-dien-1-one . This reaction is critical for generating intermediates in pharmaceutical synthesis.
Oxidation Conditions and Outcomes :
| Oxidant | Temperature | Major Product | Selectivity |
|---|---|---|---|
| Na₂O₂/Me₂SO | 25°C | 4-Amino-cyclohexa-2,5-dien-1-one | >95% |
| m-CPBA | 0°C | Epoxidized side products | 60% |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with similar structures to 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of diphenylmethane can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways. The mechanism often involves the inhibition of topoisomerases or modulation of signaling pathways such as MAPK and PI3K/Akt .
1.2 Antimicrobial Properties
Compounds structurally related to 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one have demonstrated antimicrobial activity against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .
Materials Science
2.1 Organic Photovoltaics
The compound's unique electronic structure makes it a candidate for use in organic photovoltaic devices. Its ability to absorb light in the visible spectrum and facilitate charge transfer can enhance the efficiency of solar cells. Research has indicated that incorporating such compounds into polymer matrices can improve the overall performance of organic solar cells by optimizing light absorption and charge transport .
2.2 Dyes and Pigments
4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one can also serve as a dye or pigment due to its vibrant color properties. It can be utilized in various applications ranging from textiles to coatings where color stability and vibrancy are required. The stability of these compounds under UV light exposure is a critical factor for their application in commercial products .
Nanotechnology
3.1 Drug Delivery Systems
Nanoparticle-based drug delivery systems utilizing compounds like 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one have shown promise in targeting specific tissues or cells, particularly in cancer therapy. These systems can encapsulate therapeutic agents and release them at desired sites, minimizing side effects and enhancing treatment efficacy. Studies highlight the use of lipid-like nanoparticles for effective encapsulation and delivery of such compounds .
3.2 Biosensors
The compound's reactivity can be exploited in the development of biosensors for detecting biomolecules or environmental pollutants. By functionalizing nanoparticles with this compound, researchers can create sensitive detection systems capable of identifying low concentrations of target analytes through changes in optical or electrochemical signals .
Mechanism of Action
The mechanism of action of 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents, which influence their electronic profiles, solubility, and functional roles.
4-Hydroxythiobenzamide (4-[amino(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one)
- Molecular Formula: C₇H₇NOS
- Molecular Weight : 153.20 g/mol
- Key Properties :
- LogP: 1.73 (moderate lipophilicity)
- Polar Surface Area (PSA): 78.34 Ų (high polarity due to thiourea and hydroxyl groups)
- Density: 1.339 g/cm³
- Applications : Used in synthesizing PPARα agonists for HDLc modulation and CDK5 inhibitors for Alzheimer’s disease .
Rosolic Acid (4-[bis(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one)
- Molecular Formula : C₁₉H₁₄O₃
- Molecular Weight : 290.32 g/mol
- Key Properties :
- Comparison : The bis(4-hydroxyphenyl) substituent enhances resonance stabilization and electron-withdrawing effects, making rosolic acid more acidic than the target compound.
4-[(2,5-Dimethylphenyl)hydrazono]cyclohexa-2,5-dien-1-one
- Molecular Formula : C₁₄H₁₄N₂O
- Molecular Weight : 226.28 g/mol
- Applications : Intermediate in azo dye synthesis and pharmaceutical research .
2,3-Dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one
- Molecular Formula: C₁₆H₁₅Br₂NO₂
- Key Findings: Crystal Structure: Planar cyclohexadienone core with a phenethylamino substituent forming intermolecular N–H⋯O hydrogen bonds, stabilizing the lattice . Applications: Precursor to bioactive bromophenol derivatives.
- Comparison : Bromine atoms increase molecular weight and steric bulk, reducing solubility but enhancing halogen-bonding interactions.
4-[(4-Fluorophenyl)imino]methylphenol
- Molecular Formula: C₁₃H₁₀FNO
- Key Properties : Fluorine’s electron-withdrawing effect enhances the imine group’s electrophilicity.
- Applications : Intermediate in fluorinated pharmaceutical agents .
- Comparison : The fluorine substituent increases lipophilicity (LogP) compared to the target compound’s diphenyl groups.
Research Findings and Trends
- Electronic Effects: Electron-withdrawing groups (e.g., –NO₂ in –9) reduce electron density on the cyclohexadienone ring, increasing reactivity toward nucleophiles. Conversely, electron-donating groups (e.g., –OCH₃ in ) stabilize the conjugated system .
- Biological Activity : Thiourea derivatives (e.g., 4-hydroxythiobenzamide) exhibit enhanced kinase inhibition due to sulfur’s polarizability and hydrogen-bonding capacity .
- Crystallography : Hydrogen-bonding networks (e.g., N–H⋯O in ) are critical for stabilizing crystal structures, influencing melting points and solubility .
Biological Activity
Structure
The compound's structure can be represented as follows:
This indicates that it consists of a cyclohexadiene core with diphenylmethylidene and amino substituents, which are crucial for its biological interactions.
Physical Properties
- Molecular Weight : 288.34 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Melting Point : Data varies but typically around 150-160 °C.
Antimicrobial Activity
Studies have shown that diphenylmethylidene derivatives exhibit significant antimicrobial properties. For example, a series of hydrazones were tested against various bacterial strains, demonstrating effective inhibition at concentrations as low as 50 µg/mL.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one | E. coli | 50 µg/mL |
| 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one | S. aureus | 75 µg/mL |
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study reported that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
Case Study: Breast Cancer Cell Lines
A study evaluated the effects of the compound on MCF-7 (human breast cancer) cells:
- IC50 Value : 30 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via mitochondrial pathway, confirmed by increased levels of cytochrome c in cytosol.
Antimalarial Activity
Recent investigations have highlighted the potential antimalarial properties of diphenylmethylidene derivatives. A specific study demonstrated that these compounds can chelate iron and inhibit heme polymerization, which is critical for the survival of malaria parasites.
| Compound | Plasmodium Strain | Inhibition Percentage |
|---|---|---|
| 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one | P. falciparum (K1 strain) | 85% at 10 µM |
The biological activities of this compound can be attributed to several mechanisms:
- Iron Chelation : The compound's ability to chelate iron disrupts essential processes in pathogens like malaria.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to cancer cell death.
- Cell Membrane Disruption : Interaction with microbial membranes contributes to its antimicrobial effects.
Q & A
Q. How should researchers address contradictions in spectral or reactivity data across studies?
- Resolution Strategy :
Validate synthetic routes (e.g., confirm absence of by-products via LC-MS).
Control solvent polarity and pH during characterization .
Cross-reference with crystallographic data to resolve ambiguities in molecular geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
